
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound, featuring a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with naphthyl and anthracenyl groups, makes it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a phenylboronic acid derivative with a dioxaborolane compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic ester.
Substitution Reaction: The phenylboronic ester is then subjected to a substitution reaction with naphthyl and anthracenyl derivatives. This step often requires the use of a palladium catalyst and a suitable ligand to promote the coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic ester group can be substituted with various nucleophiles, such as halides or amines, in the presence of a suitable catalyst.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. The presence of the naphthyl and anthracenyl groups enhances the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its complex structure and enhanced reactivity. Similar compounds include:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Naphthylboronic Acid: Contains a naphthyl group and is used in similar applications as the target compound.
Anthracenylboronic Acid: Features an anthracenyl group and is used in the synthesis of organic semiconductors and other advanced materials.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C36H31BO2 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C36H31BO2/c1-35(2)36(3,4)39-37(38-35)26-22-20-25(21-23-26)33-29-15-7-9-17-31(29)34(32-18-10-8-16-30(32)33)28-19-11-13-24-12-5-6-14-27(24)28/h5-23H,1-4H3 |
InChI Key |
XERBRCOTJFZZHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13368640.png)

![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13368648.png)
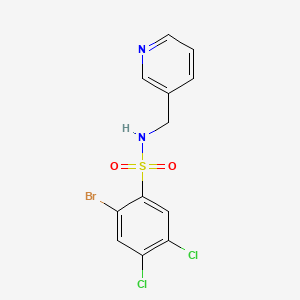
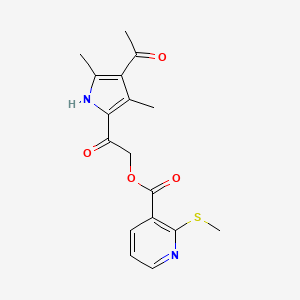
![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13368672.png)
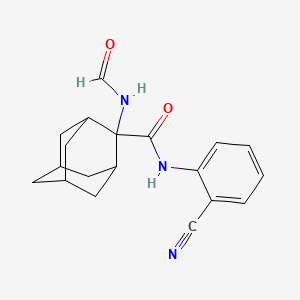
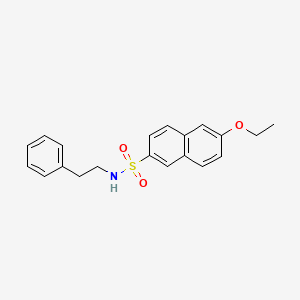
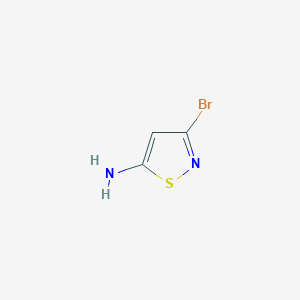
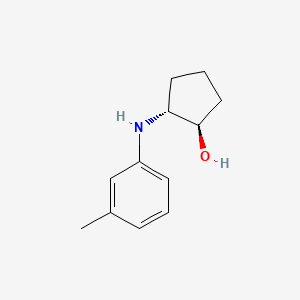
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13368693.png)
![5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13368700.png)
